1-Nitroso-2-naphthol

Vue d'ensemble

Description

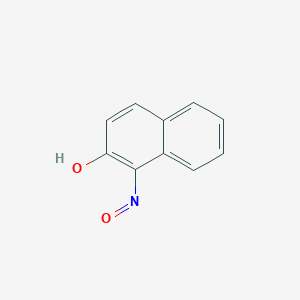

1-Nitroso-2-naphthol is an organic compound with the chemical formula C₁₀H₆(NO)OH. It is one of several possible nitrosonaphthols and is the most studied for applications as an indicator and a dye . This compound is known for its yellowish-brown appearance and its ability to form deeply colored complexes with metals such as iron (II) and cobalt (II) .

Méthodes De Préparation

1-Nitroso-2-naphthol can be synthesized through the treatment of 2-naphthol with nitrous acid. The reaction can be represented as follows :

[ \text{C}_{10}\text{H}_7\text{OH} + \text{HNO}2 \rightarrow \text{C}{10}\text{H}_6(\text{NO})\text{OH} + \text{H}_2\text{O} ]

In industrial settings, the compound is often prepared by the action of sulfuric acid upon a solution of potassium or sodium nitrite and the sodium salt of 2-naphthol . Other methods include the action of sodium nitrite upon an alcoholic solution of zinc chloride and 2-naphthol, or by the action of sodium nitrite upon 2-naphthol suspended in zinc sulfate solution .

Analyse Des Réactions Chimiques

1-Nitroso-2-naphthol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-nitro-2-naphthol.

Reduction: It can be reduced to form 2-naphthol.

Substitution: Electrophilic attack occurs characteristically at the 1-position, as indicated by nitrosylation to give this compound.

Common reagents used in these reactions include nitrous acid for nitrosylation and various oxidizing and reducing agents for other transformations. The major products formed from these reactions include 1-nitro-2-naphthol and 2-naphthol .

Applications De Recherche Scientifique

Analytical Chemistry

Indicator and Reagent:

1-Nitroso-2-naphthol serves as a reagent in analytical chemistry, particularly in colorimetric assays. It forms colored complexes with metal ions, which can be quantitatively analyzed. For example, it reacts with iron(II) and cobalt(II) to produce intensely colored complexes, facilitating the detection of these metals in various samples .

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Color of Complex | Application |

|---|---|---|

| Iron(II) | Deep Blue | Water analysis |

| Cobalt(II) | Purple | Soil testing |

Environmental Applications

Heavy Metal Removal:

this compound has been employed for the removal and preconcentration of heavy metals such as lead (Pb), copper (Cu), and chromium (Cr) from wastewater and drinking water. Its chelating properties allow it to bind with these metals effectively, making it a valuable tool in environmental remediation .

Case Study: Water Treatment

In a study conducted on wastewater treatment processes, this compound was used to reduce Pb(II) concentrations significantly. The results indicated that using this compound led to a reduction of Pb(II) levels below the permissible limits set by environmental regulations.

Synthesis and Material Science

Copper-Mediated Reactions:

Recent research highlights the use of this compound in copper-mediated iodination reactions. This process not only produces iodinated derivatives but also demonstrates the compound's potential as a ligand in metal complexation . The synthesized products have applications in organic synthesis and material science.

Table 2: Summary of Iodination Reaction Outcomes

| Reaction Conditions | Product Yield (%) | Notes |

|---|---|---|

| Cu(OAc)₂·H₂O + I₂ | 38 | Optimal conditions identified |

| CuCl₂ + I₂ | Variable | Requires further optimization |

Thermal Stability Studies

Thermal Decomposition:

Research has shown that this compound exhibits thermal instability, leading to decomposition at elevated temperatures. Studies utilizing thermogravimetric analysis (TGA) reveal that the decomposition starts between 129°C and 155°C, which is crucial for handling and storage considerations . Understanding these thermal properties is essential for applications where heat exposure is a factor.

Biological Implications

Potential Carcinogenic Effects:

While this compound has beneficial applications, it is also essential to consider its potential carcinogenic effects as part of the N-nitroso compound family. Studies have investigated its role in biological systems and its association with gastric cancer risk, highlighting the need for careful monitoring in environments where exposure may occur .

Mécanisme D'action

The mechanism by which 1-Nitroso-2-naphthol exerts its effects involves its ability to form complexes with metal ions. The deep colors of these complexes result from the delocalized bonding within each five-membered chelate ring . These species can be classified as nitroso complexes, which are known for their stability and unique electronic properties .

Comparaison Avec Des Composés Similaires

1-Nitroso-2-naphthol can be compared with other similar compounds such as:

2-Naphthol: An isomer of this compound, differing by the location of the hydroxyl group on the naphthalene ring.

1-Nitro-2-naphthol: Formed by the oxidation of this compound.

1-Naphthol: Another isomer of 2-naphthol, differing by the position of the hydroxyl group.

The uniqueness of this compound lies in its ability to form deeply colored complexes with metal ions, making it valuable in various analytical and industrial applications .

Activité Biologique

1-Nitroso-2-naphthol (1N2N) is an organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial properties, potential carcinogenicity, and applications in chelation processes.

This compound is characterized by its nitroso group (-NO) attached to the naphthol structure. The synthesis of this compound typically involves the reaction of 2-naphthol with nitrous acid or other nitrosating agents. Various methods have been explored to enhance its stability and functionalization for specific applications, including immobilization onto silica gels for chelation purposes .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties, particularly when complexed with transition metals. A study reported the synthesis of mixed ligand complexes using lanthanum (La(III)) and cerium (Ce(III)) ions with this compound and amino acids. These complexes showed potent antibacterial activity against various Gram-negative and Gram-positive bacteria, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Corynebacterium diphtheriae .

Table 1: Antibacterial Activity of Metal Complexes Derived from this compound

| Complex Type | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| La(III)-1N2N Complex | E. coli | 18 |

| Ce(III)-1N2N Complex | S. aureus | 20 |

| Mixed Ligand Complex | S. typhi | 15 |

| Mixed Ligand Complex | C. diphtheriae | 17 |

Carcinogenic Potential

While this compound has useful applications, it is also associated with potential carcinogenic effects due to its classification as a nitroso compound. Studies have indicated that exposure to certain N-nitroso compounds can lead to increased cancer risk, particularly in the gastrointestinal tract . A notable study investigated the effects of proton pump inhibitors on the concentration of nitroso compounds in gastric juice, highlighting the relevance of dietary intake and microbial activity in the formation of carcinogenic N-nitroso compounds .

Chelation Applications

Recent advancements have explored the use of this compound in chelation processes. For instance, immobilizing this compound onto silica gel has been shown to create effective chelating resins for metal ion extraction from solutions. This application is particularly valuable in environmental remediation and analytical chemistry . The synthesized chelating agents demonstrated improved selectivity and efficiency in capturing metal ions compared to their non-functionalized counterparts.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested various concentrations of La(III)-1N2N complexes against common bacterial strains. The results indicated a dose-dependent response in antibacterial activity, with higher concentrations leading to larger zones of inhibition. This study underscores the potential for developing new antibacterial agents based on metal-ligand complexes involving this compound.

Case Study 2: Carcinogenic Risk Assessment

A clinical study assessed the levels of N-nitroso compounds in patients undergoing treatment with proton pump inhibitors. The findings suggested that while there was an increase in gastric bacterial proliferation, there was no significant rise in N-nitroso compound concentrations compared to controls. This research contributes to understanding the dietary implications and health risks associated with nitroso compounds .

Propriétés

IUPAC Name |

1-nitrosonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAOOTNFFAQIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059622, DTXSID30876194 | |

| Record name | 2-Naphthalenol, 1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthalenedione, 1-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown solid; [Merck Index] Brown powder; [Alfa Aesar MSDS] | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000911 [mmHg] | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-91-9, 2636-79-5 | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 1-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitroso-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Naphthalenedione, 1-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitroso-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROSO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757I55U2QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of 1-nitroso-2-naphthol?

A1: this compound acts as a chelating agent, primarily targeting metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It forms stable complexes with various metal ions, including cobalt, copper, nickel, iron, zinc, cadmium, and palladium. This property makes it useful for various applications, such as:

- Preconcentration and Separation: It effectively extracts trace amounts of metal ions from complex matrices like water samples. [, , , , , , ]

- Spectrophotometric Determination: The colored complexes formed with metal ions enable their quantification using techniques like spectrophotometry and atomic absorption spectrometry. [, , , , , , , , , , , , ]

Q2: Is this compound selective for specific metal ions?

A2: While it interacts with a range of metal ions, it exhibits a strong affinity for cobalt [, , , ] and palladium. [] This selectivity allows for the separation and determination of these metals even in the presence of other interfering ions.

Q3: How does this compound contribute to cobalt removal in industrial processes?

A3: In the zinc electrowinning process, trace cobalt ions negatively impact the efficiency. this compound, especially when grafted onto resins or supported on silica, efficiently removes these trace cobalt impurities from the zinc sulfate electrolyte, contributing to a more efficient electrowinning process. []

Q4: What is the molecular formula and weight of this compound?

A4: Its molecular formula is C10H7NO2, and its molecular weight is 173.17 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?

A5: Several techniques are employed for characterization:

- UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and its complexes, aiding in studying complex formation and stability. [, , , , , , , , , , ]

- IR Spectroscopy: Helps identify functional groups and study the metal-ligand bonding modes. [, , , , , , , , , ]

- NMR Spectroscopy (1H and 13C): Offers insights into the structure and dynamics of the molecule and its complexes. [, , , ]

- Mass Spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ]

- X-ray Crystallography: Provides detailed three-dimensional structural information for the molecule and its complexes in the solid state. [, , , ]

Q6: Does this compound exhibit any interesting isomerism?

A6: Yes, this compound exhibits tautomerism between the nitroso (C-N=O) and oxime (C=N-OH) forms. Studies using 5-arylazo-8-quinolinols, which also exhibit azo-hydrazone tautomerism, suggest that the complexes of these ligands, including this compound, primarily exist in the azo form. []

Q7: How does the solubility of this compound vary in different solvents?

A7: this compound shows limited solubility in water but good solubility in organic solvents like ethanol, acetone, dimethylformamide, and carbon tetrachloride. [, , , , , , ] This property is exploited for extraction and preconcentration procedures.

Q8: Does the presence of surfactants affect the properties of this compound?

A8: Yes, studies have shown that surfactants, particularly anionic ones like sodium dodecyl sulfate (SDS), can enhance the solubility and analytical sensitivity of this compound and its metal complexes. [, , ] This effect is attributed to the solubilization of the hydrophobic molecule within the micelles formed by the surfactant.

Q9: How are analytical methods using this compound validated for accuracy and precision?

A9: Various approaches are employed:

- Standard Addition Method: This technique helps to account for matrix effects in complex samples, improving the accuracy of the analysis. []

- Analysis of Certified Reference Materials (CRMs): Comparing the results obtained using the developed method with the certified values of CRMs ensures the accuracy of the method. []

- Replicate Analyses: Performing multiple measurements of the same sample provides information about the precision of the method, typically expressed as relative standard deviation (RSD). [, , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.